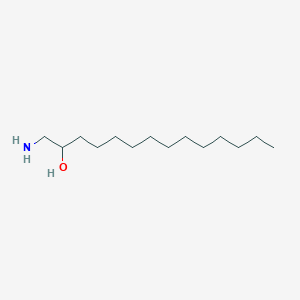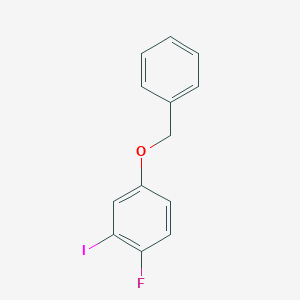![molecular formula C16H14Br2F2N2Ni B6320198 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide CAS No. 200879-38-5](/img/structure/B6320198.png)
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide (Ni2F2Br2) is a complex organometallic compound containing a nickel(II) ion coordinated to two bromide anions and two N-4-fluorophenylimine ligands. This compound has been studied extensively for its unique properties and potential applications in the fields of synthetic chemistry, catalysis, and biomedical research. In particular, Ni2F2Br2 has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
科学研究应用
2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide has been studied extensively for its potential applications in the fields of synthetic chemistry, catalysis, and biomedical research. In synthetic chemistry, this compound has been used as a catalyst for the synthesis of various compounds, such as polymers, pharmaceuticals, and other organic molecules. In catalysis, this compound has been used to promote the oxidation of alcohols and other organic substrates. In biomedical research, this compound has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins, as well as its ability to bind to and target specific cell types.
作用机制
The mechanism of action of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide is not yet fully understood. However, it is believed that the compound interacts with proteins and other biomolecules through a combination of electrostatic and hydrophobic interactions. In particular, this compound is thought to bind to proteins through its nickel(II) ion, which has a high affinity for amino acid residues. Additionally, the presence of the two N-4-fluorophenylimine ligands may facilitate the binding of the compound to proteins or other biomolecules by forming hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a range of interesting biochemical and physiological effects. In particular, the compound has been found to modulate the activity of enzymes, receptors, and other proteins, as well as bind to and target specific cell types. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation.
实验室实验的优点和局限性
The main advantage of using 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide in lab experiments is its highly specific binding properties, which make it an ideal candidate for targeting specific proteins or cell types. Additionally, the compound is relatively easy to synthesize and has a relatively low cost. However, the compound is also limited in its applications due to its relatively low solubility in water and its potential toxicity.
未来方向
The potential applications of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide are numerous and there are a number of exciting future directions for research. Some of the most promising areas of research include the development of new synthetic methods for the compound, the exploration of its potential for drug delivery and targeting, and the investigation of its effects on other cellular processes. Additionally, further research is needed to understand the underlying mechanisms of action of this compound and to develop methods for its safe and effective use in biomedical applications.
合成方法
The synthesis of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide involves a two-step process. The first step involves the preparation of the nickel(II) precursor, which is obtained by reacting nickel(II) chloride with sodium bromide in an aqueous solution. The second step involves the coordination of the nickel(II) precursor with two N-4-fluorophenylimine ligands, which is achieved by adding the ligands to the nickel(II) solution and allowing the reaction to proceed at room temperature. The product is then isolated from the reaction mixture and purified by recrystallization.
属性
IUPAC Name |
2-N,3-N-bis(4-fluorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSFCUHGMETTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C(=NC2=CC=C(C=C2)F)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2F2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333901 |
Source


|
| Record name | 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200879-38-5 |
Source


|
| Record name | 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


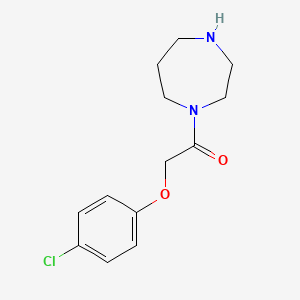
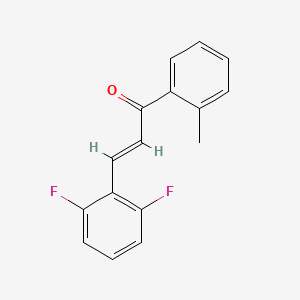

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)
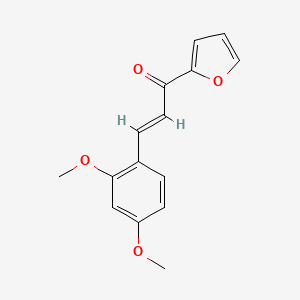
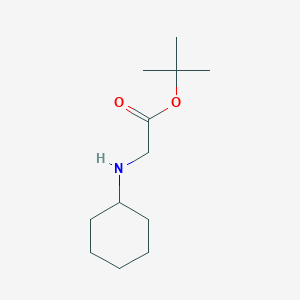

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)

